4-(Hydroxymethyl)piperidin-3-ol
Overview
Description
4-(Hydroxymethyl)piperidin-3-ol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of a hydroxymethyl group at the fourth position and a hydroxyl group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)piperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the reduction of 4-(hydroxymethyl)pyridine using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the use of rhodium (I) complexes and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of molybdenum disulfide catalysts in the hydrogenation of pyridine derivatives is a common industrial method . This process is efficient and can be scaled up to produce significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as iodosylbenzene to form 2-pyrrolidinone.
Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Scientific Research Applications
4-(Hydroxymethyl)piperidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)piperidin-3-ol involves its interaction with molecular targets and pathways within biological systems. For instance, piperidine derivatives are known to bind to DNA via intercalation, which can affect gene expression and cellular functions . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(Hydroxymethyl)piperidin-3-ol can be compared with other similar compounds, such as:
Piperidine: A basic six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: The presence of both a hydroxymethyl group and a hydroxyl group in this compound makes it unique compared to other piperidine derivatives. This structural feature contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-(hydroxymethyl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKGJIYPZVMSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220218-57-5 | |
Record name | 4-(hydroxymethyl)piperidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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